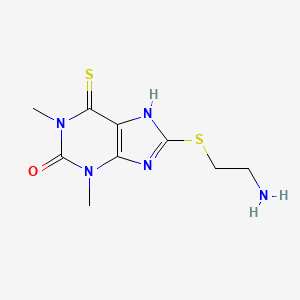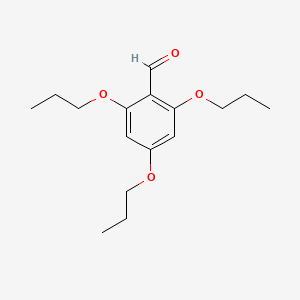
2,6-Diketo-10,16-dithia-18-crown-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diketo-10,16-dithia-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali and alkaline earth metal ions. This specific compound, with the molecular formula C12H20O6S2, features a ring structure that includes oxygen and sulfur atoms, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diketo-10,16-dithia-18-crown-6 typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions must be carefully controlled to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diketo-10,16-dithia-18-crown-6 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Oxidation and Reduction: Can participate in redox reactions due to the presence of sulfur atoms.
Substitution: Reacts with nucleophiles and electrophiles, leading to substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Nonpolar and dipolar aprotic solvents like dichloromethane and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols .
Aplicaciones Científicas De Investigación
2,6-Diketo-10,16-dithia-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal ion complexation.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its ability to selectively bind to certain metal ions, which may have therapeutic implications.
Industry: Utilized in the development of sensors and separation processes for metal ions
Mecanismo De Acción
The mechanism by which 2,6-Diketo-10,16-dithia-18-crown-6 exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure coordinate with the metal ions, facilitating their transport or separation. This complexation can influence various molecular targets and pathways, such as ion channels and transporters .
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: A simpler crown ether with only oxygen atoms in the ring.
Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure.
Dicyclohexano-18-crown-6: Features cyclohexane rings in the crown ether structure.
Uniqueness
2,6-Diketo-10,16-dithia-18-crown-6 is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination enhances its ability to form stable complexes with a broader range of metal ions compared to other crown ethers .
Propiedades
Fórmula molecular |
C12H20O6S2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,4,7,13-tetraoxa-10,16-dithiacyclooctadecane-2,6-dione |
InChI |
InChI=1S/C12H20O6S2/c13-11-9-16-10-12(14)18-4-8-20-6-2-15-1-5-19-7-3-17-11/h1-10H2 |
Clave InChI |
VRBFYNAZOFOILR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCOC(=O)COCC(=O)OCCSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


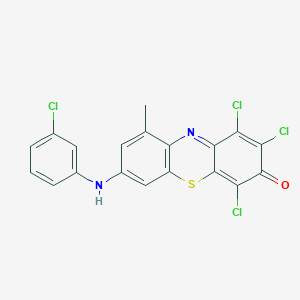

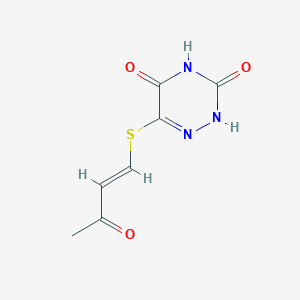
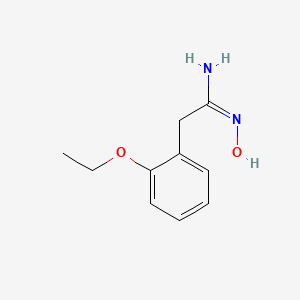
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
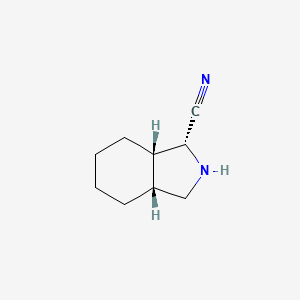
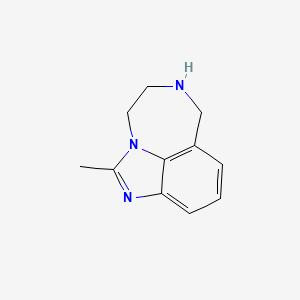
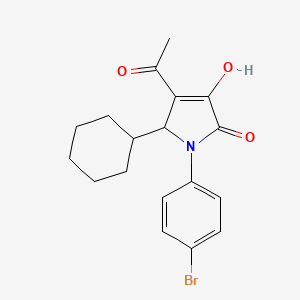
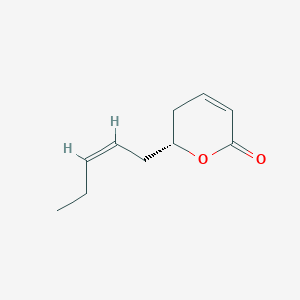
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
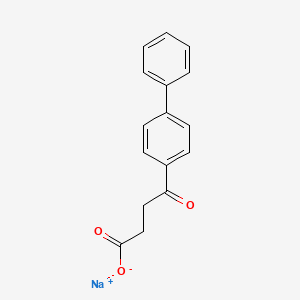
![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
